molecular formula C10H20ClNO2 B13591421 rac-(2R,3R)-3-tert-butylpiperidine-2-carboxylicacidhydrochloride,cis

rac-(2R,3R)-3-tert-butylpiperidine-2-carboxylicacidhydrochloride,cis

Cat. No.: B13591421
M. Wt: 221.72 g/mol
InChI Key: YRPWCHQYEYEGQQ-WLYNEOFISA-N
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Description

rac-(2R,3R)-3-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis: is a chiral compound with significant applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-3-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the Mukaiyama crossed aldol reaction between the silyl enol ether of a suitable precursor and simple aldehydes . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,3R)-3-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or tosylates in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(2R,3R)-3-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-3-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Uniqueness: rac-(2R,3R)-3-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis is unique due to its specific stereochemistry and the presence of a tert-butyl group, which can influence its reactivity and interactions compared to other similar compounds.

This detailed article provides a comprehensive overview of rac-(2R,3R)-3-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

(2S,3S)-3-tert-butylpiperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)7-5-4-6-11-8(7)9(12)13;/h7-8,11H,4-6H2,1-3H3,(H,12,13);1H/t7-,8+;/m1./s1

InChI Key

YRPWCHQYEYEGQQ-WLYNEOFISA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CCCN[C@@H]1C(=O)O.Cl

Canonical SMILES

CC(C)(C)C1CCCNC1C(=O)O.Cl

Origin of Product

United States

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